ethyl 7-(2-methoxyethyl)-6-(naphthalene-1-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 7-(2-methoxyethyl)-6-(naphthalene-1-carbonylimino)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(2-methoxyethyl)-6-(naphthalene-1-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps:
Formation of the triazatricyclo structure: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the naphthalene-1-carbonylimino group: This step often involves a condensation reaction with a naphthalene derivative.
Attachment of the ethyl and methoxyethyl groups: These groups can be introduced through alkylation reactions using suitable alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(2-methoxyethyl)-6-(naphthalene-1-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: Substitution reactions can replace specific groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 7-(2-methoxyethyl)-6-(naphthalene-1-carbonylimino)-2-oxo-1,7,9-triazatricyclo[840
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It may be used as a probe to study biological processes or as a tool in biochemical assays.
Mechanism of Action
The mechanism by which ethyl 7-(2-methoxyethyl)-6-(naphthalene-1-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-(2-methoxyethyl)-6-(benzoylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- Ethyl 7-(2-methoxyethyl)-6-(phenylcarbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Uniqueness
Ethyl 7-(2-methoxyethyl)-6-(naphthalene-1-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to the presence of the naphthalene-1-carbonylimino group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H24N4O5 |
---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
ethyl 7-(2-methoxyethyl)-6-(naphthalene-1-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C28H24N4O5/c1-3-37-28(35)22-17-21-24(29-23-13-6-7-14-31(23)27(21)34)32(15-16-36-2)25(22)30-26(33)20-12-8-10-18-9-4-5-11-19(18)20/h4-14,17H,3,15-16H2,1-2H3 |
InChI Key |
WEARBLKMDAXRJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC5=CC=CC=C54)CCOC |
Origin of Product |
United States |
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